2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane
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Overview
Description
2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane typically involves the reaction of 7-ethyl-1H-indole-3-ethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts .
Chemical Reactions Analysis
2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into simpler indole derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or alkylating agents
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other indole derivatives and complex organic molecules.
Medicine: The compound can be used in the development of pharmaceuticals targeting various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism by which 2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways. These interactions can lead to the modulation of cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar compounds to 2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane include other indole derivatives such as:
- 2-(1H-Indol-3-yl)ethanol
- 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one
- 3-(1H-Indol-3-yl)propionic acid
Compared to these compounds, this compound is unique due to the presence of the ethoxy-trimethylsilane group, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)ethoxy-trimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOSi/c1-5-12-7-6-8-14-13(11-16-15(12)14)9-10-17-18(2,3)4/h6-8,11,16H,5,9-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGAHQGCFQYKAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CCO[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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